2-Cyanoethyl 3-(aziridin-1-yl)propanoate
Description
2-Cyanoethyl 3-(aziridin-1-yl)propanoate is a propanoate ester derivative featuring two distinct functional groups: a cyanoethyl moiety (–CH2CH2CN) at the ester position and an aziridin-1-yl group (–N(CH2)2) at the β-carbon of the propanoate backbone. This compound is hypothesized to exhibit unique chemical and biological properties due to the interplay of these substituents.
Properties
CAS No. |
24116-23-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-cyanoethyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c9-3-1-7-12-8(11)2-4-10-5-6-10/h1-2,4-7H2 |
InChI Key |
XRVIDDJVOXXVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCC(=O)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 3-(aziridin-1-yl)propanoate typically involves the reaction of aziridine with a cyanoethyl ester. One common method is the nucleophilic ring-opening of an epoxide with sodium azide, followed by a Staudinger reaction to form the aziridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves large-scale ring-opening polymerization techniques. These methods can be either cationic or anionic, depending on the desired polymer structure . The production process must be carefully monitored to manage the high reactivity and potential toxicity of aziridine compounds.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines or thiols, leading to the formation of substituted amines or thiols.
Oxidation and Reduction: The cyanoethyl group can undergo oxidation to form carboxylic acids or reduction to form primary amines.
Polymerization: The aziridine ring can participate in polymerization reactions to form polyamines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethylamine, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include substituted amines, thiols, carboxylic acids, and polyamines. These products have significant applications in various fields, including materials science and pharmaceuticals .
Scientific Research Applications
2-Cyanoethyl 3-(aziridin-1-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 3-(aziridin-1-yl)propanoate involves the ring-opening of the aziridine group, which can react with various nucleophiles. This reactivity is due to the significant ring strain in the aziridine ring, making it highly susceptible to nucleophilic attack. The cyanoethyl group can also participate in various reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional group impacts among 2-cyanoethyl 3-(aziridin-1-yl)propanoate and related compounds:
Reactivity and Stability
- Aziridine Reactivity: The aziridin-1-yl group in the target compound is highly reactive due to ring strain, enabling participation in alkylation or ring-opening reactions. This contrasts with the more stable methylthio (–SCH3) or amino (–NHR) substituents in analogs .
- Cyanoethyl Influence: The cyano group enhances polarity and may reduce volatility compared to ethyl or methyl esters, as seen in ethyl 3-(methylthio)propanoate, which contributes to pineapple aroma .
Physical and Electronic Properties
- Volatility and Odor: Ethyl 3-(methylthio)propanoate and propylpropanoate exhibit fruity aromas, driven by ester volatility and substituent electronegativity . The target compound’s cyano group likely reduces volatility, making it less odor-active.
- Electronic Effects: Ethyl 3-(2-furyl)propanoate’s electron-withdrawing furyl group contrasts with the electron-donating aziridine, which may influence reactivity in cycloaddition or polymerization reactions .
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